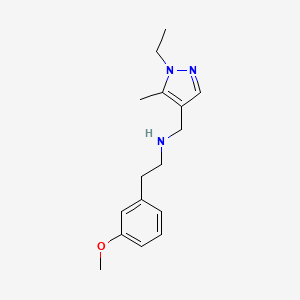

N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Description

N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine (CAS: 1223396-53-9 ; alternative CAS: 1173085-38-5 ) is a substituted pyrazole-ethylamine derivative. Its molecular formula is C₁₆H₂₃N₃O (MW: ~273.38 g/mol), featuring a 1-ethyl-5-methylpyrazole core linked via a methylene bridge to a 2-(3-methoxyphenyl)ethylamine moiety . The compound is noted for its discontinued commercial status , but its structural features align with bioactive molecules targeting neurological or receptor-based pathways, as seen in analogous compounds regulated under drug control laws .

Properties

IUPAC Name |

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-4-19-13(2)15(12-18-19)11-17-9-8-14-6-5-7-16(10-14)20-3/h5-7,10,12,17H,4,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMSQVLJXFVSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CNCCC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Key Properties:

- Molecular Weight: 218.31 g/mol

- CAS Number: 1173085-38-5

- Molecular Formula: C13H18N4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to inhibit specific enzymes and receptors involved in disease pathways.

Potential Mechanisms:

- Inhibition of Kinases: Many pyrazole derivatives exhibit inhibitory effects on kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways .

- Antioxidant Activity: Pyrazole compounds have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Antimicrobial Properties: Some studies suggest that pyrazole derivatives can exhibit antimicrobial activity against a range of pathogens, making them candidates for further development in treating infections .

Biological Activity Studies

Recent research has highlighted the biological activities of this compound through various in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity:

A study evaluated the anticancer potential of this compound against various cancer cell lines (e.g., A549, MCF7). The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent. -

Antimicrobial Efficacy:

In a separate investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed notable antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting its utility in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in the 5-methyl substitution on the pyrazole ring and the 3-methoxyphenyl group. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Implications

- 3-Methyl vs. 5-Methyl Pyrazole : Substituent position significantly impacts steric and electronic properties. The 5-methyl group in the target compound may enhance metabolic stability compared to 3-methyl analogs .

- Ethylamine vs. Methoxyphenyl Derivatives : The absence of the methoxyphenyl group in CAS 956935-38-9 likely reduces CNS activity, highlighting the critical role of aromatic moieties in receptor binding .

Analytical Characterization

- Crystallography : Tools like SHELXL and ORTEP are widely used for structural validation. For example, the target compound’s analogs in and were likely characterized via X-ray diffraction to confirm regiochemistry.

- Purity and Stability : Most compounds, including the target, are reported with ≥95% purity and stored at +4°C .

Q & A

Q. Spectroscopic Analysis :

- NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm) and methoxyphenyl groups (δ ~3.8 ppm for OCH₃).

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Software like WinGX or ORTEP aids in visualizing anisotropic displacement parameters .

Q. What physicochemical properties should be experimentally determined for this compound?

- Methodological Answer :

Melting Point : Differential Scanning Calorimetry (DSC).

Solubility : Use shake-flask method in PBS, DMSO, or ethanol.

LogP : Reverse-phase HPLC or octanol-water partitioning.

- Note: Limited data exists for this compound; experimental determination is critical. Safety Data Sheets (SDS) for analogs highlight missing data (e.g., flash point, vapor pressure) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).

Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin receptors).

- Reference: Pyrazole derivatives often show activity in antiproliferative and receptor-modulation studies .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

- Methodological Answer :

Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve redundancy.

Q. Refinement Strategies :

- SHELXL : Apply TWIN/BASF commands for twinned data .

- Disordered Atoms : Use PART/SUMP restraints for partial occupancy sites.

Validation : Check R-factors, ADPs, and Hirshfeld surfaces post-refinement.

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

Q. Assay Standardization :

- Control variables: Cell passage number, serum concentration, incubation time.

- Use reference compounds (e.g., doxorubicin for cytotoxicity).

Data Normalization : Express IC₅₀ values relative to positive/negative controls.

Meta-Analysis : Compare structural analogs (e.g., methoxyphenyl vs. chlorophenyl derivatives).

- Example: Antiproliferative activity variations in pyrazole derivatives may stem from substituent electronic effects .

Q. What computational methods are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to targets (e.g., kinases, GPCRs).

MD Simulations : Run GROMACS or AMBER for 100 ns to assess ligand-receptor stability.

QSAR Modeling : Corrogate substituent effects (e.g., methoxy group’s electron-donating role) with activity.

Q. What experimental designs are optimal for in vivo toxicity profiling?

- Methodological Answer :

Acute Toxicity : OECD 423 guidelines using rodent models (dose range: 50–2000 mg/kg).

Metabolic Stability : LC-MS/MS to monitor hepatic clearance in microsomal assays.

Histopathology : Examine liver, kidney, and CNS tissues post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.